(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-fluorobenzoate
Description
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-fluorobenzoate is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a phenyl group at the 5-position and a 4-fluorobenzoate ester at the 2-position
Properties
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c17-13-8-6-12(7-9-13)16(20)21-10-14-18-19-15(22-14)11-4-2-1-3-5-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJWCRCKGYDKOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)COC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-fluorobenzoate typically involves the cyclization of an acylhydrazide with a carboxylic acid derivative. One common method is the reaction of a phenylhydrazine derivative with ethyl 4-fluorobenzoate in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-fluorobenzoate exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- (5-phenyl-1,2,4-oxadiazol-3-yl)methyl 4-fluorobenzoate
- (5-phenyl-1,3,4-thiadiazol-2-yl)methyl 4-fluorobenzoate
- (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-chlorobenzoate
Uniqueness
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-fluorobenzoate is unique due to the presence of both the oxadiazole ring and the fluorobenzoate ester, which confer specific electronic and steric properties. These features make it particularly suitable for applications requiring precise molecular interactions, such as in drug design and material science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
